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Compound of Interest

Compound Name: Pyr10

Cat. No.: B610348 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of Pyr10,

a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel, in

mouse models. The protocols detailed below are based on established research and are

particularly relevant for studying cardiovascular diseases, such as myocardial fibrosis.

Introduction
Pyr10 is a pyrazole derivative that functions as a potent and selective inhibitor of TRPC3

channels.[1] TRPC3 channels are non-selective cation channels that play a significant role in

calcium signaling pathways. Dysregulation of TRPC3-mediated calcium entry has been

implicated in the pathophysiology of various diseases, including cardiac hypertrophy and

fibrosis. Pyr10 offers a valuable pharmacological tool to investigate the role of TRPC3 in

disease models and to evaluate its therapeutic potential.

Mechanism of Action
Pyr10 selectively inhibits receptor-operated Ca2+ entry (ROCE) mediated by TRPC3 channels.

It has an IC50 of 0.72 μM for inhibiting Ca2+ influx in carbachol-stimulated HEK293 cells

transfected with TRPC3.[1] Notably, Pyr10 displays significant selectivity for TRPC3 over store-

operated Ca2+ entry (SOCE) mediated by Orai1 channels, with an 18-fold higher potency for

TRPC3.[1] This selectivity allows for the specific investigation of TRPC3-dependent signaling

pathways.
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The downstream signaling affected by Pyr10 involves the calcineurin/nuclear factor of activated

T-cells (NFAT) pathway. By blocking TRPC3-mediated Ca2+ influx, Pyr10 can inhibit the

activation of NFATc3, a key transcription factor involved in the expression of pro-fibrotic and

pro-hypertrophic genes.
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Quantitative Data Summary
The following table summarizes the key quantitative data for Pyr10 based on in vitro and in

vivo studies.
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Parameter Value
Species/Cell
Line

Condition Reference

IC50 (TRPC3) 0.72 μM

HEK293 cells

(TRPC3

transfected)

Carbachol-

stimulated Ca2+

influx

[1]

IC50 (SOCE) 13.08 μM RBL-2H3 cells

Thapsigargin-

induced Ca2+

influx

[1]

Selectivity ~18-fold TRPC3 vs. Orai1

Receptor-

operated vs.

Store-operated

Ca2+ entry

[1]

In Vivo Dosage 10 mg/kg/day Rat
L-NAME-induced

hypertension
[2]

In Vivo

Administration

Intraperitoneal

(i.p.) injection
Rat

L-NAME-induced

hypertension
[2]

Experimental Protocols
Protocol 1: Preparation of Pyr10 for In Vivo
Administration
This protocol describes the preparation of a Pyr10 solution suitable for intraperitoneal injection

in mice.

Materials:

Pyr10 powder

Dimethyl sulfoxide (DMSO)

PEG300 (Polyethylene glycol 300)

Tween-80
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Sterile saline (0.9% NaCl)

Sterile microcentrifuge tubes

Vortex mixer

Sonicator (optional)

Procedure:

Stock Solution Preparation:

Prepare a stock solution of Pyr10 in DMSO. For example, to make a 25 mg/mL stock,

dissolve 25 mg of Pyr10 in 1 mL of DMSO.

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be

used to aid dissolution if necessary.

Store the stock solution at -20°C for short-term storage. It is recommended to prepare

fresh working solutions for each experiment as solutions may be unstable.

Working Solution Preparation (for a final concentration of 2.5 mg/mL):

This formulation is based on a vehicle composition of 10% DMSO, 40% PEG300, 5%

Tween-80, and 45% saline.

In a sterile microcentrifuge tube, add the following reagents in the specified order,

ensuring the solution is clear after each addition:

100 µL of 25 mg/mL Pyr10 stock solution in DMSO.

400 µL of PEG300. Mix well by vortexing.

50 µL of Tween-80. Mix well by vortexing.

450 µL of sterile saline. Mix well by vortexing to obtain a clear solution.

The final concentration of Pyr10 in this working solution will be 2.5 mg/mL.
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Prepare the working solution fresh on the day of the experiment.

Stock Solution

Working Solution (2.5 mg/mL)
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Pyr10 Solution Preparation

Protocol 2: L-NAME-Induced Myocardial Fibrosis Mouse
Model and Pyr10 Administration
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This protocol details the induction of myocardial fibrosis in mice using N(ω)-nitro-L-arginine

methyl ester (L-NAME) and the subsequent treatment with Pyr10. This model is established to

study hypertension-induced cardiac fibrosis.

Animals:

Male C57BL/6 mice, 8-10 weeks old.

Materials:

N(ω)-nitro-L-arginine methyl ester (L-NAME)

Drinking water

Pyr10 working solution (prepared as in Protocol 1)

Syringes and needles for intraperitoneal injection (e.g., 27-30 gauge)

Procedure:

Induction of Hypertension and Myocardial Fibrosis:

Prepare a solution of L-NAME in the drinking water at a concentration of 0.5 mg/mL.[3]

Provide the L-NAME-containing water to the mice ad libitum for the duration of the study

(e.g., 4-8 weeks).

A control group of mice should receive regular drinking water.

Monitor the development of hypertension by measuring blood pressure weekly using a

non-invasive tail-cuff method.

Pyr10 Administration:

Based on effective doses in rat models, a starting dose of 10 mg/kg body weight per day

for mice is recommended.[2] Dose-response studies may be necessary to determine the

optimal dose for a specific mouse strain and experimental endpoint.
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Administer the prepared Pyr10 working solution via intraperitoneal (i.p.) injection.

Calculate the injection volume based on the animal's body weight and the concentration of

the working solution (2.5 mg/mL). For a 25g mouse, the injection volume for a 10 mg/kg

dose would be 100 µL.

Administer Pyr10 daily for the desired treatment period, which may coincide with or follow

the L-NAME administration period. A vehicle control group receiving injections of the

vehicle solution should be included.

Endpoint Analysis:

At the end of the study, euthanize the mice and collect heart tissue.

Assess the degree of myocardial fibrosis using histological techniques such as Masson's

trichrome or Picrosirius red staining.

Perform quantitative analysis of fibrotic areas.

Molecular analysis can include Western blotting or qPCR to measure the expression of

fibrotic markers (e.g., collagen I, α-SMA) and signaling proteins (e.g., p-NFATc3).
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L-NAME Model Workflow

Concluding Remarks
These application notes provide a framework for the utilization of Pyr10 in in vivo mouse

models, particularly for investigating its effects on myocardial fibrosis. Researchers should

optimize the provided protocols based on their specific experimental needs, including mouse

strain, age, and desired endpoints. Adherence to institutional animal care and use guidelines is

mandatory for all in vivo experiments. The selective inhibitory action of Pyr10 on TRPC3

channels makes it a powerful tool for dissecting the role of this ion channel in cardiovascular

and other diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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